Remdesivir R-P isomer
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Overview
Description
Remdesivir R-P isomer is a stereoisomer of the antiviral prodrug remdesivir. Remdesivir is a monophosphate nucleoside analogue prodrug that has been widely studied and used for its antiviral properties, particularly against RNA viruses such as the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The R-P isomer of remdesivir is of particular interest due to its potential differential activity and pharmacokinetics compared to the S-P isomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the R-P isomer of remdesivir involves a chemoenzymatic strategy. This method utilizes a stereoselective variant of the enzyme phosphotriesterase from Pseudomonas diminuta to facilitate the isolation of the pure R-P diastereomer of the chiral precursor. The process begins with the synthesis of the diastereomeric precursor, which is then subjected to enzymatic resolution to obtain the pure R-P isomer .
Industrial Production Methods
Industrial production of remdesivir, including its R-P isomer, typically involves large-scale chemical synthesis. The process includes protection, phosphoramidation, and deprotection steps. High stereoselectivity is achieved in the phosphorylated reaction, and the overall yield can be optimized to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Remdesivir R-P isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogues, while reduction can produce reduced derivatives with modified functional groups.
Scientific Research Applications
Remdesivir R-P isomer has several scientific research applications:
Chemistry: It is used as a model compound for studying stereoselective synthesis and enzymatic resolution.
Biology: The compound is studied for its interactions with viral enzymes and its potential antiviral activity.
Medicine: this compound is investigated for its therapeutic potential against various RNA viruses, including SARS-CoV-2.
Mechanism of Action
The mechanism of action of remdesivir R-P isomer involves its conversion to the active triphosphate form within the cell. This active metabolite inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral RNA replication. By incorporating into the viral RNA, the compound causes premature termination of RNA synthesis, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
GS-441524: A nucleoside analogue and the parent compound of remdesivir.
Favipiravir: Another antiviral drug that targets RNA-dependent RNA polymerase.
Molnupiravir: An antiviral drug with a similar mechanism of action.
Uniqueness
Remdesivir R-P isomer is unique due to its specific stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other isomers and similar compounds. Its high selectivity and potency against RNA viruses make it a valuable compound for antiviral research and drug development .
Properties
IUPAC Name |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWYLEGWBNMMLJ-QUGBOHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N6O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.